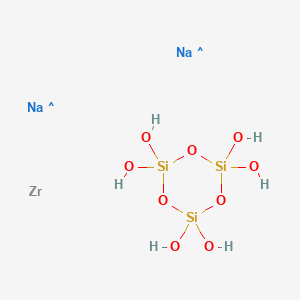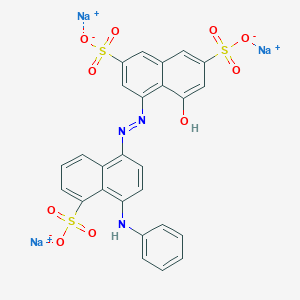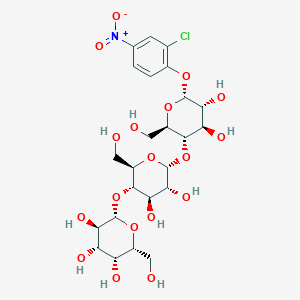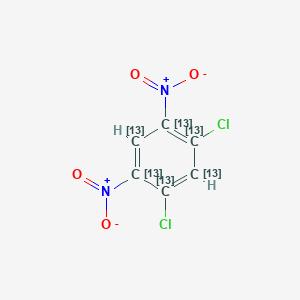
PI3K|A-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K|A-IN-6 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. This compound is particularly significant in cancer research due to its ability to inhibit the PI3K pathway, which is often dysregulated in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions and using advanced purification techniques such as chromatography and crystallization. The process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K|A-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized products .
Applications De Recherche Scientifique
PI3K|A-IN-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical processes.
Biology: Employed in cell biology studies to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated PI3K signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway.
Mécanisme D'action
PI3K|A-IN-6 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition disrupts the downstream signaling events that promote cell growth, survival, and metabolism. The compound specifically targets the ATP-binding site of PI3K, preventing its activation and subsequent phosphorylation of downstream targets .
Comparaison Avec Des Composés Similaires
PI3K|A-IN-6 is unique compared to other PI3K inhibitors due to its high selectivity and potency. Similar compounds include:
Alpelisib: Another PI3K inhibitor used in cancer treatment.
Buparlisib: A dual PI3K/mTOR inhibitor with broader activity.
Taselisib: A PI3K inhibitor with a different mechanism of action.
These compounds share similar targets but differ in their selectivity, potency, and clinical applications, highlighting the uniqueness of this compound in targeting the PI3K pathway .
Propriétés
Formule moléculaire |
C16H15IN2OS |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
2-iodo-3-[(4-methoxyphenyl)sulfanylmethyl]-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15IN2OS/c1-11-3-8-15-18-16(17)14(19(15)9-11)10-21-13-6-4-12(20-2)5-7-13/h3-9H,10H2,1-2H3 |
Clé InChI |
MWKUTIJAGYATFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C2CSC3=CC=C(C=C3)OC)I)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


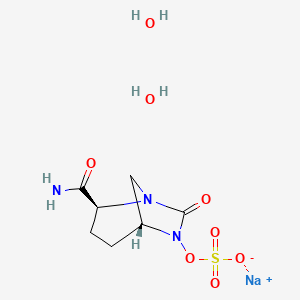
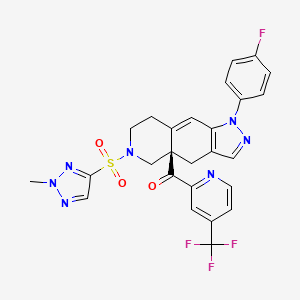
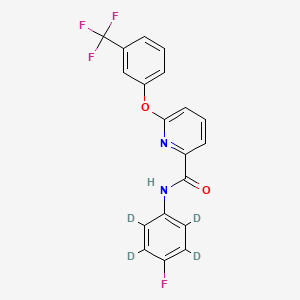
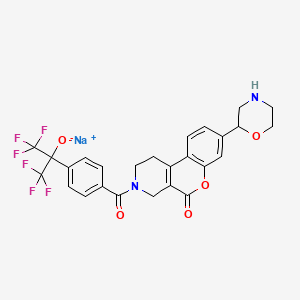


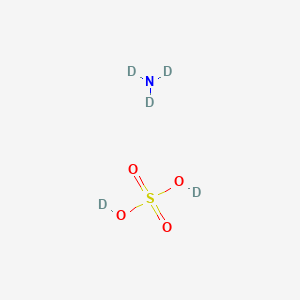
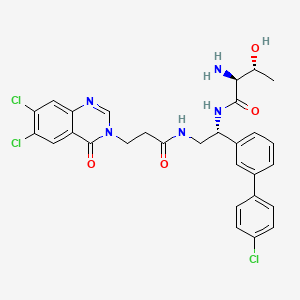
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
